molecular formula C11H8O4 B6258193 methyl 2-formyl-1-benzofuran-6-carboxylate CAS No. 588702-95-8

methyl 2-formyl-1-benzofuran-6-carboxylate

Cat. No.: B6258193
CAS No.: 588702-95-8
M. Wt: 204.2
InChI Key:
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Description

Methyl 2-formyl-1-benzofuran-6-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a formyl group at the second position and a carboxylate group at the sixth position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-1-benzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by formylation and esterification reactions . Another method includes the use of ethyl bromoacetate and sodium carbonate in N-methyl pyrrolidine to obtain the desired benzofuran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-1-benzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Methyl 2-carboxy-1-benzofuran-6-carboxylate.

    Reduction: Methyl 2-hydroxymethyl-1-benzofuran-6-carboxylate.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Methyl 2-formyl-1-benzofuran-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-formyl-1-benzofuran-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formyl-1-benzofuran-5-carboxylate: Similar structure but with the carboxylate group at the fifth position.

    Methyl 2-formyl-1-benzofuran-7-carboxylate: Similar structure but with the carboxylate group at the seventh position.

    Ethyl 2-formyl-1-benzofuran-6-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-formyl-1-benzofuran-6-carboxylate is unique due to the specific positioning of the formyl and carboxylate groups, which can influence its reactivity and biological activity. The presence of these functional groups at distinct positions can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

588702-95-8

Molecular Formula

C11H8O4

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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